molecular formula C10H14N2O4 B11771610 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11771610
M. Wt: 226.23 g/mol
InChI Key: HHGIJXGRHHGMPI-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a pyrrole ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group on the pyrrole ring with the Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques .

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, including peptides and pharmaceuticals .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-5-4-6(11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14)

InChI Key

HHGIJXGRHHGMPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)O

Origin of Product

United States

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